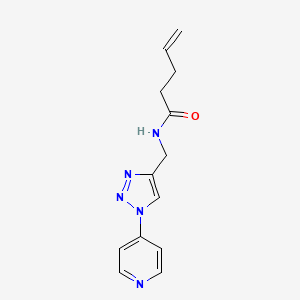

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide

Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide is a synthetic organic compound featuring a pyridinyl-triazole core linked to a pent-4-enamide side chain. This compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by amidation with pent-4-enoyl chloride .

Properties

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-2-3-4-13(19)15-9-11-10-18(17-16-11)12-5-7-14-8-6-12/h2,5-8,10H,1,3-4,9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRAHABTEFXWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Formation of the Pentenamide Group: This step involves the reaction of the triazole-pyridine intermediate with pent-4-enoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine or triazole derivatives.

Scientific Research Applications

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are identified in the evidence, differing in substituents, chain length, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Chain Length and Unsaturation: The target compound’s pent-4-enamide chain (C5 with a double bond) increases lipophilicity compared to shorter propanamide (C3) derivatives . This may enhance membrane permeability but reduce aqueous solubility.

Substituent Effects :

- Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability by reducing oxidative degradation .

- The pyridinyl group in the target compound and analogs (Evidences 7, 8) facilitates π-π stacking and hydrogen bonding, critical for target engagement in kinase inhibitors .

Synthetic Challenges :

- Longer chains (e.g., pentenamide vs. propanamide) may require optimized acylation conditions due to steric hindrance or lower reactivity of bulkier acid chlorides .

- Triazole formation via CuAAC is robust across analogs, as evidenced by high yields in similar syntheses (e.g., 53–55 in ) .

Biological Activity: The bivalent CK2 inhibitor AB668 () highlights the importance of triazole-linked heterocycles in kinase targeting. The target compound’s pyridinyl-triazole core could mimic this interaction but lacks the extended pharmacophore seen in AB668 . Propanamide derivatives with aromatic substituents (e.g., 4-cyanophenyl in ) show enhanced binding to hydrophobic enzyme pockets, suggesting the target compound’s pentenamide may require structural tuning for optimal activity .

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide is a novel compound that incorporates a triazole moiety, which has been widely studied for its diverse biological activities. The biological significance of triazole derivatives stems from their ability to interact with various biological targets, leading to potential therapeutic applications. This article explores the synthesis, structural characteristics, and biological activities of this compound.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of pyridine derivatives with azides and alkynes in a click chemistry approach. This method is favored for its efficiency and high yield. The resulting compound showcases a pentenamide structure linked to a pyridine-substituted triazole.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Pyridine derivative + Azide + Alkyne | Click reaction conditions | High |

Biological Activity

The biological activity of this compound has been evaluated through various assays. Key areas of investigation include:

1. Antimicrobial Activity:

Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound showed moderate to strong activity against Gram-positive and Gram-negative bacteria.

2. Enzyme Inhibition:

The compound has been assessed for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and are important targets in drug development.

Table 2: Enzyme Inhibition Results

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 | 21.25 ± 0.15 |

| Urease | 0.63 ± 0.001 | Not applicable |

3. Anticancer Activity:

Recent studies indicate that compounds featuring the triazole ring possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

Research has highlighted several case studies where this compound was tested:

Case Study 1: Antibacterial Efficacy

In a study conducted on various bacterial strains, the compound was found to exhibit strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Case Study 2: AChE Inhibition

A detailed kinetic analysis revealed that the compound acts as a potent inhibitor of AChE, with kinetic parameters indicating competitive inhibition. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What are the optimal synthetic routes for preparing N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide?

A multi-step approach is typically employed, starting with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, analogous triazole-containing compounds are synthesized using copper(I) bromide as a catalyst under mild conditions (35°C, 48 hours) to achieve moderate yields . Subsequent functionalization of the triazole with a pyridin-4-yl group may require Suzuki coupling or nucleophilic substitution, depending on precursor availability. The pent-4-enamide side chain can be introduced via amide coupling using EDCI/HOBt or similar reagents. Purity optimization often involves chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) .

Q. How can spectroscopic methods (NMR, HRMS) confirm the structure of this compound?

- 1H NMR : The pyridin-4-yl protons appear as doublets (δ ~8.5–8.7 ppm), while the triazole C-H proton resonates near δ ~7.8–8.0 ppm. The pent-4-enamide chain shows characteristic vinyl protons (δ ~5.2–5.8 ppm, multiplet) and methylene/methyl groups (δ ~2.0–3.0 ppm) .

- 13C NMR : The triazole carbons appear at δ ~120–150 ppm, and the carbonyl carbon of the enamide resonates near δ ~165–170 ppm .

- HRMS : Exact mass analysis confirms the molecular ion [M+H]+. For example, a compound with a molecular weight of ~300 g/mol should show a peak at m/z 301.1234 (calculated for C15H17N5O) .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

Polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (ethyl acetate/hexane, methanol/water) are commonly used for recrystallizing triazole derivatives. For instance, analogous compounds are purified using gradient chromatography (0–100% ethyl acetate in hexane) to isolate crystalline solids with >95% purity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions between the compound and target proteins (e.g., kinases or receptors). The pyridinyl-triazole moiety may act as a hydrogen-bond acceptor, while the enamide chain could enhance lipophilicity for membrane penetration. Free energy perturbation (FEP) calculations may further refine binding affinity predictions .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?

- Batch Analysis : Compare purity (HPLC, LC-MS) and stereochemical consistency (chiral HPLC) across synthesized batches .

- Assay Conditions : Standardize buffer pH, temperature, and cell viability protocols. For example, cytotoxicity discrepancies in pyridinyl-triazole analogs were traced to variations in serum concentration during cell culture .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or reactive intermediates that may interfere with assays .

Q. How can reaction mechanisms for triazole functionalization be elucidated?

Isotopic labeling (e.g., 15N or 13C) combined with kinetic studies can track substituent incorporation. For example, 15N-labeled azides in CuAAC reactions revealed regioselectivity trends in triazole formation . Advanced techniques like in-situ IR spectroscopy or mass spectrometry may monitor intermediate species during amide coupling steps .

Methodological Considerations

Q. What are the challenges in scaling up synthesis without compromising yield?

Key factors include:

- Catalyst Loading : Reducing copper catalyst from 10 mol% to 2–5 mol% to minimize cost while maintaining efficiency .

- Solvent Choice : Replacing DMSO with recyclable solvents (e.g., PEG-400) to improve sustainability .

- Workflow Automation : Implementing flow chemistry for azide-alkyne cycloaddition to enhance reproducibility .

Q. How do steric and electronic effects influence the reactivity of the pyridinyl-triazole core?

- Steric Effects : Bulky substituents on the pyridine ring (e.g., 3-methyl groups) hinder nucleophilic attack at the triazole C-4 position, as shown in analogs with reduced alkylation yields .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF3) on the enamide chain increase electrophilicity, enhancing reactivity in Michael addition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.